2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid
Description
Properties
IUPAC Name |
2-hydroxy-4-[(1-methylpyrazol-3-yl)methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-15-5-4-9(14-15)7-13-8-2-3-10(12(17)18)11(16)6-8/h2-6,13,16H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEWNJQYLKXUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CC(=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole moiety, which is then coupled with a benzoic acid derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial methods often optimize reaction conditions to minimize waste and maximize yield .
Chemical Reactions Analysis
Oxidation of the Thiol Group
The thiol (-SH) group undergoes oxidation to form sulfoxides or sulfones. Example:
-
Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
-
Mechanism : The thiol group oxidizes via a two-electron transfer, forming a disulfide intermediate or sulfonic acid .
Substitution Reactions
The triazole ring and thiol group participate in nucleophilic substitutions:
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S-Alkylation : Reaction with alkylating agents (e.g., propargyl bromide) under basic conditions (e.g., triethylamine) to form thiopropargylated derivatives .
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Arylation : Introduction of aryl groups via condensation with arylaldehydes to form azomethines .
Table 2: Substitution Reactions
Reduction Reactions
The triazole ring can be reduced under specific conditions:
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Catalytic hydrogenation : Reduces the triazole ring, altering its electronic properties.
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Metal hydrides : Use of lithium aluminum hydride (LiAlH₄) for selective reductions.
Tautomerism
The compound exists in equilibrium between thiol (10a) and thione (10b) tautomers, influenced by pH and solvent .
Reaction with Electrophiles
The thiol group acts as a nucleophile in reactions with electrophiles (e.g., alkyl halides, carbonyl compounds). For example:
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S-Alkylation : The thiolate ion attacks an alkylating agent (e.g., 2-bromo-1-phenylethanone), forming a ketone intermediate, which can be reduced to alcohols .
Scheme 1: S-Alkylation and Reduction
text1. S-Alkylation: [4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thiol + 2-bromo-1-phenylethanone → Ketone intermediate 2. Reduction: Ketone → Alcohol using NaBH₄[6]
Key Research Findings
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Regioselectivity : Microwave-assisted synthesis improves regioselectivity and yield compared to conventional methods .
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Spectral characterization : IR (C═S stretch at 1288–1295 cm⁻¹), ¹H NMR (NH singlet at δ ~14 ppm), and ¹³C NMR (C═S at δ ~167 ppm) confirm structural integrity .
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Tautomerism : Thione form dominates under basic conditions, while thiol form prevails in acidic environments .
References
1. Evita Chem Product Page
2. PMC Article PMC6147274
3. ACS Omega Article
4. RSC Article
5. Benchchem (Excluded per user request)
6. MDPI Article
7. PMC Article PMC7999634
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a hydroxyl group, a pyrazole moiety, and a benzoic acid derivative. The molecular formula is with a molecular weight of approximately 303.36 g/mol. Its structural features contribute to its biological activity, making it a subject of interest in drug development.
Anticancer Activity
Research indicates that derivatives of 2-hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid exhibit significant anticancer properties. For instance, compounds related to this structure have shown promising results against various cancer cell lines, including leukemia and central nervous system cancers. In vitro studies demonstrated inhibition rates exceeding 70% against specific cancer types, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
The compound's structural characteristics allow it to interact with biological pathways involved in inflammation. Preliminary studies have indicated that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases . This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that certain derivatives possess significant antibacterial properties, outperforming conventional antibiotics in some cases. This opens avenues for developing new antimicrobial agents based on its structure .
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Research in Pharmacy, derivatives of this compound were tested against multiple cancer cell lines. The results indicated that one derivative exhibited an inhibition rate of 84.19% against MOLT-4 leukemia cells, highlighting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of related compounds demonstrated significant reductions in inflammatory markers in animal models, suggesting that these compounds could be developed into therapeutic agents for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations:
- Positional Isomerism : The target compound differs from ’s analog by the pyrazole substituent position (3-yl vs. 4-yl), which may alter steric and electronic interactions .
- Backbone Modifications: ’s compound includes an additional methylene group (aminomethyl vs. amino), which could increase flexibility but reduce aromatic stacking efficiency .
Physicochemical Properties
Acidity and Solubility:
- The target compound’s 2-hydroxy and carboxylic acid groups confer strong acidity, with predicted pKa values similar to salicylic acid (pKa₁ ~2.9 for COOH, pKa₂ ~13.6 for OH). This contrasts with ’s azo derivatives, where the azo group reduces phenolic proton acidity (pKa ~8–10) .
Thermal Stability:
Biological Activity
2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and its implications in various therapeutic areas, particularly focusing on anticancer, anti-inflammatory, and antimicrobial activities.
The molecular formula of this compound is with a molecular weight of 303.36 g/mol. The compound features a hydroxyl group and a pyrazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.36 g/mol |
| CAS Number | 2639431-98-2 |
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with pyrazole-containing amines. Various synthetic routes have been explored to optimize yield and purity. For instance, asymmetric synthesis methods have been employed to produce enantiomerically enriched compounds that exhibit enhanced biological properties .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. The compound has shown significant antiproliferative effects against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- HeLa (cervical cancer)
In vitro studies indicate that compounds containing the 1H-pyrazole structure can inhibit cell proliferation and induce apoptosis in cancer cells. For example, one study reported that derivatives with specific substitutions on the pyrazole ring displayed IC50 values ranging from 73 to 84 µg/mL against several cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress in cellular models. This activity is particularly relevant in conditions such as rheumatoid arthritis and neuroinflammatory diseases .
Antimicrobial Activity
The compound exhibits varying degrees of antimicrobial activity against different bacterial strains. While some studies have reported moderate antibacterial effects, further optimization of the molecular structure may enhance its efficacy against resistant strains .
Case Studies
- Anticancer Evaluation : A study evaluated the efficacy of several pyrazole derivatives on HepG2 cells, demonstrating a mean growth inhibition percentage of 54.25%, indicating promising anticancer activity while showing minimal toxicity to normal fibroblasts .
- Anti-inflammatory Mechanism : In vivo studies confirmed that derivatives significantly reduced microglial activation in LPS-injected mice, suggesting potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}benzoic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Condensation reactions : Reacting 4-hydroxybenzoic acid derivatives with (1-methyl-1H-pyrazol-3-yl)methylamine under reflux conditions (e.g., ethanol or methanol as solvents, 65–80°C, 4–6 hours) .
- Catalytic optimization : Adding glacial acetic acid (5–10 drops) as a catalyst to enhance reaction efficiency .
- Purification : Recrystallization from methanol or ethanol to improve purity, monitored by HPLC or TLC .
Q. Key parameters for optimization :
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl and amino protons at δ 10–12 ppm) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1720 cm, O-H/N-H stretches at 3200–3400 cm) .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal structure of this compound influence its physicochemical properties?
Methodological Answer:
- Graph-set analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., , ) into motifs like or , which stabilize supramolecular assemblies .
- Impact on solubility : Strong intramolecular H-bonds (e.g., between hydroxyl and carboxyl groups) reduce solubility in polar solvents, while intermolecular H-bonds enhance thermal stability .
- Validation : Compare experimental (X-ray) and computational (DFT) H-bond geometries to identify discrepancies .
Q. How can contradictions in reported biological activity data be resolved through systematic experimental design?
Methodological Answer:
- Dose-response studies : Test the compound across a wide concentration range (e.g., 0.1–100 µM) to identify EC values and rule out non-specific effects .
- Control experiments : Use structurally analogous compounds (e.g., 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid) to isolate the role of the pyrazole-methylamino moiety .
- Assay validation : Replicate assays in multiple cell lines or enzymatic systems (e.g., microbial vs. mammalian targets) to confirm selectivity .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets, and how do structural modifications affect binding affinity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like cyclooxygenase (COX) or kinases, focusing on the pyrazole-benzoic acid scaffold .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups on the pyrazole ring) with activity using Hammett or Hansch parameters .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon introducing functional groups (e.g., sulfonation at the 4-position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
